3-(2,3-Difluoro-phenoxy)propanenitrile
Description
3-(2,3-Difluoro-phenoxy)propanenitrile is a nitrile-containing compound featuring a propanenitrile backbone substituted with a 2,3-difluorophenoxy group. The molecular formula is inferred as C₉H₇F₂NO, with a molecular weight of 183.16 g/mol (calculated based on analogs). Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their versatile nitrile functionality and tunable substituent effects.
Properties
IUPAC Name |
3-(2,3-difluorophenoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-7-3-1-4-8(9(7)11)13-6-2-5-12/h1,3-4H,2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHIZGIRMGNHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,3-Difluoro-phenoxy)propanenitrile typically involves the reaction of 2,3-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the phenoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
3-(2,3-Difluoro-phenoxy)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Scientific Research Applications
3-(2,3-Difluoro-phenoxy)propanenitrile is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings, which often exhibit enhanced biological activity and metabolic stability.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and pesticides, where the fluorinated aromatic ring enhances the efficacy and environmental stability of the active ingredients.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluoro-phenoxy)propanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .
Comparison with Similar Compounds
3-(2-Fluorophenoxy)propanenitrile (CAS 111140-91-1)
3-(3,5-Difluoro-phenoxy)propanenitrile (CAS 844648-16-4)
3-[(2-Fluorophenyl)sulfonyl]propanenitrile
3-(2,3-Dimethoxyphenyl)-3-(1,3-dithian-2-yl)propanenitrile (CAS 87783-44-6)
- Molecular Formula: C₁₅H₁₉NO₂S₂
- Molecular Weight : 309.45 g/mol
- Substituents : Dimethoxy and dithian groups.
- Properties : The dithian moiety enhances stability in acidic conditions, while methoxy groups contribute to electron-donating effects. Used in complex synthetic routes for heterocyclic compounds .
Comparative Analysis
Table 1: Key Properties of 3-(2,3-Difluoro-phenoxy)propanenitrile and Analogs
Key Observations :
Fluorine Substitution :
- The 2,3-difluoro isomer (target compound) likely exhibits stronger electron-withdrawing effects than the 2-fluoro analog, enhancing nitrile reactivity. Compared to the 3,5-difluoro isomer, steric and electronic differences may alter binding affinity in pharmaceutical contexts.
- Sulfonyl vs. Ether Linkages : The sulfonyl analog has higher polarity and molecular weight, favoring applications in sulfonamide-based drug design.
Biological Relevance :
- The 3,5-difluoro isomer’s role in Tegoprazan highlights the importance of fluorine positioning for target specificity . The 2,3-difluoro variant may offer distinct pharmacokinetic profiles due to altered metabolism.
Synthetic Utility :
- The dithian-containing compound demonstrates how heteroatom incorporation expands utility in multi-step syntheses, though at the cost of increased molecular complexity.
Biological Activity
3-(2,3-Difluoro-phenoxy)propanenitrile is a compound of growing interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of difluorophenyl and nitrile groups, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine atoms in the phenoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its role as a pharmaceutical intermediate and its potential therapeutic applications.
Anticancer Potential
Fluorinated compounds have been noted for their anticancer properties. A case study involving a series of fluorinated phenoxy compounds revealed that modifications to the phenyl ring could enhance cytotoxicity against various cancer cell lines. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| 2-Fluorophenol | Antibacterial | S. aureus | |
| 4-Difluoromethoxyphenyl Nitrile | Anticancer | HeLa Cells | |
| 2,3-Difluorophenyl Acetic Acid | Antimicrobial | B. subtilis | |
| This compound | Potential Anticancer | TBD (To Be Determined) | Ongoing Research |
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
In a comparative study of various fluorinated compounds, researchers found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity. The study emphasized the importance of structural modifications in developing new antibiotics. Although this compound was not directly tested, its structure aligns with those exhibiting similar properties.
Research Findings: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of fluorinated phenoxy compounds on cancer cell lines highlighted the role of the phenyl ring's substitution pattern in modulating activity. Compounds with multiple fluorine substitutions demonstrated increased potency against resistant cancer cell lines. This finding supports further exploration into this compound as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
